Desmethyl Erlotinib
Overview
Description
Desmethyl Erlotinib, also known as OSI-420, is an active metabolite of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy. It has drawn significant attention due to its pharmacological relevance and the need for analytical methods to study its presence and concentration in biological samples for pharmacokinetic and therapeutic monitoring studies.
Synthesis Analysis
The synthesis of Desmethyl Erlotinib involves several key steps starting from precursors such as 3,4-dihydroxybenzoic acid. Modifications to traditional synthesis routes have been explored to improve yield, cost-effectiveness, and safety. For example, an improved method described the synthesis of Erlotinib hydrochloride through a seven-step reaction, which could be relevant for producing Desmethyl Erlotinib by further metabolic or chemical modification steps (Barghi et al., 2012).
Molecular Structure Analysis
Research into the molecular structure of Erlotinib and its metabolites, including Desmethyl Erlotinib, has focused on understanding the interaction mechanisms with their biological targets. Studies employing techniques such as Raman spectroscopy and density functional theory calculations have provided insights into the binding units and structures, which are crucial for the drug's efficacy and interaction with gold nanoparticles, potentially relevant for targeted drug delivery applications (Lam et al., 2014).
Chemical Reactions and Properties
The chemical properties of Desmethyl Erlotinib, including reactivity and stability, are essential for its pharmacological profile. Its interaction with free chlorine in water, leading to the formation of chlorinated transformation products, has been investigated to understand its environmental fate and potential toxicity of its by-products (Negreira et al., 2015).
Physical Properties Analysis
While specific studies on the physical properties of Desmethyl Erlotinib such as solubility, melting point, and stability under various conditions are limited, the solubility and bioavailability enhancement of Erlotinib through the development of albumin nanoparticles suggests a novel approach that could also be applied to its metabolites for improved therapeutic efficacy (Noorani et al., 2017).
Chemical Properties Analysis
Analytical methods for the quantification of Desmethyl Erlotinib and its parent compound in biological matrices have been developed, highlighting the importance of understanding its chemical properties for pharmacokinetic and therapeutic monitoring. Such methods often involve liquid chromatography-tandem mass spectrometry for high sensitivity and specificity in measuring drug concentrations in plasma (Masters et al., 2007).
Scientific Research Applications
Erlotinib enhances radiation response by promoting apoptosis, inhibiting EGFR autophosphorylation, and increasing radiosensitivity, which can potentially reduce tumor growth (Chinnaiyan et al., 2005).
In sensitive NSCLC cell lines with activating EGFR mutation, Erlotinib can induce autophagy, which may serve as a protective mechanism (Li et al., 2013).
For HIV patients with cancer, the interaction of Erlotinib with ritonavir and efavirenz could affect drug exposure. It is approved for treating non-small cell lung and pancreatic cancers (Pillai et al., 2013).
The Erlotinib/O-desmethyl-erlotinib metabolic ratio can be used for therapeutic monitoring in Erlotinib treatment, aiding decisions on individual dosing for patients without rash (Steffens et al., 2016).
A method developed in a study can accurately determine plasma and lung tumor tissue concentrations of Erlotinib and O-desmethyl Erlotinib in patients with non-small-cell lung cancer (Lankheet et al., 2012).
In advanced non-small-cell lung cancer, Erlotinib improves survival and symptom control in selected patients (Smrdel & Kovač, 2006).
It improves progression-free survival compared to standard chemotherapy in patients with advanced EGFR-mutation positive non-small-cell lung cancer (Rosell et al., 2012).
A method for simultaneous determination of Erlotinib and its metabolites in urine and serum samples is useful for monitoring patients under Erlotinib treatment for non-small cell lung cancer (Rodríguez et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQIAZNBAWFSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((3-Ethynylphenyl)amino)-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol | |
CAS RN |
183321-86-0 | |
Record name | CP-373420 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183321860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-373420 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78J9Z28DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.